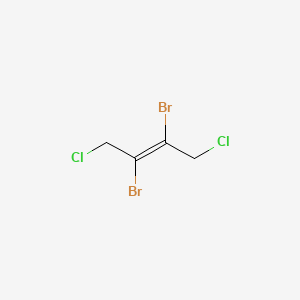

2,3-Dibromo-1,4-dichlorobut-2-ene

CAS No.: 36038-57-0

Cat. No.: VC16984396

Molecular Formula: C4H4Br2Cl2

Molecular Weight: 282.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36038-57-0 |

|---|---|

| Molecular Formula | C4H4Br2Cl2 |

| Molecular Weight | 282.79 g/mol |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene |

| Standard InChI | InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |

| Standard InChI Key | HQBBIQIXNMQZMP-ONEGZZNKSA-N |

| Isomeric SMILES | C(/C(=C(/CCl)\Br)/Br)Cl |

| Canonical SMILES | C(C(=C(CCl)Br)Br)Cl |

Introduction

Chemical Identity and Nomenclature

2,3-Dibromo-1,4-dichlorobut-2-ene is systematically named according to IUPAC guidelines, with priority given to the longest carbon chain and the lowest locants for substituents. The structure features bromine atoms at positions 2 and 3 and chlorine atoms at positions 1 and 4 on a but-2-ene backbone . Key identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| CAS Number | 36038-57-0 | |

| Molecular Formula | ||

| Molecular Weight | 282.789 g/mol | |

| IUPAC Name | 2,3-Dibromo-1,4-dichlorobut-2-ene |

The compound’s exact mass is 279.806 g/mol, and its LogP (octanol-water partition coefficient) is 3.465, indicating moderate hydrophobicity .

Physical and Chemical Properties

The compound’s physicochemical profile is critical for handling and application:

| Property | Value | Source Citation |

|---|---|---|

| Density | 2.065 g/cm³ | |

| Boiling Point | 218.4°C at 760 mmHg | |

| Flash Point | 104.2°C | |

| Refractive Index | 1.578 |

Its high density and refractive index suggest significant intermolecular interactions, likely due to polarizable halogen atoms. The compound is a solid at room temperature, though its melting point is unspecified .

Future Research Directions

-

Synthetic Optimization: Develop catalysts or solvent-free methods to improve yield and purity.

-

Application Trials: Test efficacy as a flame retardant or biocide in polymer matrices.

-

Environmental Studies: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume